molecular formula C13H21N2NaO3 B15370450 Barbituric acid, 5-butyl-5-ethyl-1-propyl-, sodium salt CAS No. 64058-01-1

Barbituric acid, 5-butyl-5-ethyl-1-propyl-, sodium salt

Cat. No.: B15370450
CAS No.: 64058-01-1
M. Wt: 276.31 g/mol
InChI Key: XRSAGOMOWZOXDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barbituric acid, 5-butyl-5-ethyl-1-propyl-, sodium salt (CAS No. 77-28-1), also known as butobarbital sodium, is a barbiturate derivative characterized by a sodium salt formulation. Its molecular formula is C10H16N2O3Na, with a molecular weight of 212.3 g/mol. Structurally, it features a barbituric acid core substituted with a butyl group and an ethyl group at the C5 positions and a propyl group at the N1 position.

Properties

CAS No.

64058-01-1

Molecular Formula

C13H21N2NaO3

Molecular Weight

276.31 g/mol

IUPAC Name

sodium;5-butyl-5-ethyl-4,6-dioxo-1-propylpyrimidin-2-olate

InChI

InChI=1S/C13H22N2O3.Na/c1-4-7-8-13(6-3)10(16)14-12(18)15(9-5-2)11(13)17;/h4-9H2,1-3H3,(H,14,16,18);/q;+1/p-1

InChI Key

XRSAGOMOWZOXDY-UHFFFAOYSA-M

Canonical SMILES

CCCCC1(C(=O)N=C(N(C1=O)CCC)[O-])CC.[Na+]

Origin of Product

United States

Biological Activity

Barbituric acid derivatives, particularly the sodium salt of 5-butyl-5-ethyl-1-propyl barbituric acid, exhibit a range of biological activities primarily related to their sedative and anesthetic properties. This article explores the pharmacological profile, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes butyl and ethyl groups at the 5-position of the barbituric acid framework. This structural configuration enhances its solubility and bioavailability compared to other barbiturates. The sodium salt form increases its stability and makes it suitable for pharmaceutical applications.

Barbituric acid derivatives primarily act as central nervous system (CNS) depressants. They enhance the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. The interaction with GABA_A receptors leads to increased chloride ion influx, resulting in hyperpolarization of neurons and subsequent sedation or anesthesia .

Biological Activities

  • Sedative Effects : The compound has been shown to promote sleep and reduce anxiety through its GABAergic activity. It acts similarly to other barbiturates but may have a more favorable safety profile due to its specific structural modifications .
  • Anesthetic Properties : Research indicates that it can be utilized in anesthetic formulations, demonstrating effective sedation at lower doses compared to traditional barbiturates .
  • Antimicrobial Activity : Some studies have indicated that derivatives of barbituric acid possess antibacterial and antifungal properties, although specific data on the sodium salt form is limited .

Case Studies and Experimental Data

A variety of studies have documented the pharmacological effects of barbituric acid derivatives:

  • Sedation in Animal Models : In experiments involving rats, doses ranging from 15 to 25 mg/kg were administered to achieve deep anesthesia, with durations varying based on injection rates . Recovery was observed without significant side effects.
  • Comparative Analysis : A study comparing various barbiturates demonstrated that the sodium salt of 5-butyl-5-ethyl-1-propyl barbituric acid exhibited moderate sedation with reduced toxicity compared to other compounds like pentobarbital and phenobarbital .

Table: Comparison of Barbiturate Derivatives

Compound NameStructure FeaturesUnique Aspects
Thiobutabarbital Sodium 5-butyl, 5-ethyl groups; thio groupModerate sedation; specific GABA_A modulation
Pentobarbital 5-ethyl group; no thio groupWidely used for euthanasia; longer duration
Phenobarbital 5-phenyl group; no thio groupAnticonvulsant properties
Secobarbital 5-sec-butyl group; no thio groupRapid onset; used for insomnia

Comparison with Similar Compounds

Research Findings and Challenges

  • Anticancer Potential: Barbituric acid derivatives with arylidene substituents (e.g., 5-(2-naphthyl)methyl) exhibit DNA-binding activity, but butobarbital’s alkyl groups limit such interactions.
  • Enantioselective Synthesis : Butobarbital’s symmetric C5 substituents preclude chirality, unlike unsymmetric analogs (e.g., 5-allyl-5-isobutyl derivatives), which require enantioselective catalysis.
  • Regulatory Status : Butobarbital’s Schedule IV classification reflects lower abuse risk compared to Schedule II/III barbiturates.

Q & A

Q. What are the optimal synthetic routes for preparing Barbituric acid, 5-butyl-5-ethyl-1-propyl-, sodium salt, and how do reaction parameters influence yield?

The synthesis typically involves alkylation of barbituric acid derivatives. A common approach is sequential alkylation using alkyl halides (e.g., butyl, ethyl, and propyl bromides) in the presence of a base (e.g., sodium hydroxide) to introduce substituents at the 5-positions. Reaction conditions such as solvent polarity (e.g., ethanol or methanol), temperature (room temperature for condensation steps), and stoichiometric ratios of reactants are critical for minimizing side products. Post-synthesis, the sodium salt is formed via neutralization with NaOH. Purification via recrystallization (using alcohol/water mixtures) or chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions. For example, the ethyl and propyl groups produce distinct splitting patterns in the aliphatic region (δ 0.5–2.0 ppm).
  • IR Spectroscopy : Stretching vibrations for the carbonyl (C=O) groups appear at ~1700 cm1^{-1}, while the sodium carboxylate (COO⁻Na⁺) shows absorption near 1550 cm1^{-1}.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., molecular ion peak at m/z ~300–350) and fragmentation patterns for structural validation .

Q. What are the recommended methods for purifying this sodium salt, and how can residual solvents be minimized?

  • Recrystallization : Use ethanol/water mixtures to exploit temperature-dependent solubility. Slow cooling enhances crystal formation.
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases separates impurities.
  • Residual Solvent Removal : Lyophilization or vacuum drying at 40–60°C reduces ethanol/methanol residues. Monitor via gas chromatography (GC) to ensure compliance with ICH guidelines .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., sedative vs. neurotoxic effects) of barbituric acid derivatives?

Contradictions often arise from differences in substituent groups, assay models, or dosage. Methodological solutions include:

  • Dose-Response Studies : Establish therapeutic indices (TI) by comparing effective doses (ED50_{50}) and lethal doses (LD50_{50}) in rodent models. For example, secobarbital sodium has an oral LD50_{50} of 510 mg/kg in rats, highlighting narrow safety margins .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-GABA) to assess affinity for GABAA_A receptors, which mediate sedative effects.
  • In Vitro vs. In Vivo Comparisons : Validate antimicrobial claims (e.g., Gram-positive bacterial inhibition) using standardized MIC (minimum inhibitory concentration) assays .

Q. What mechanisms explain intramolecular isomerization in structurally related barbiturates, and how can these reactions be mitigated during synthesis?

Isomerization occurs via nucleophilic attack of the barbiturate nitrogen on adjacent alkyl chains, forming cyclic lactams or lactones (e.g., 3-phenyl-2-piperidone from 5-phenyl-5-(3-bromopropyl)barbituric acid). To prevent this:

  • Control Reaction Time/Temperature : Shorter reaction times (<24 hours) and lower temperatures (0–25°C) reduce side reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) during alkylation.
  • Monitoring via LC-MS : Track reaction progress to identify intermediates and optimize conditions .

Q. What strategies are recommended for analyzing degradation pathways of sodium barbiturate salts under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40–80°C for 1–4 weeks.
  • Analytical Tools :
    • HPLC-DAD : Detect hydrolysis products (e.g., free barbituric acid).
    • TGA/DSC : Monitor thermal decomposition (e.g., loss of water or CO2_2).
    • XRD : Assess crystallinity changes after stress testing.
  • Mechanistic Insights : Alkaline conditions accelerate ester hydrolysis, while heat promotes decarboxylation. Stabilize formulations using lyoprotectants (e.g., trehalose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.